molecular formula C23H30 B1584159 trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl CAS No. 84540-37-4

trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Cat. No. B1584159
CAS RN: 84540-37-4
M. Wt: 306.5 g/mol
InChI Key: DOALOUQODWWGEZ-UHFFFAOYSA-N
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Description

“trans-4-Ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl” is a chemical compound with the molecular formula C25H30 . It is also known as 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “trans-4-Ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl” consists of 25 carbon atoms and 30 hydrogen atoms . The InChI code for this compound is 1S/C25H30/c1-3-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(4-2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3/t21-,24- .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.51 . It has a melting point of 107-109°C . The compound is solid at room temperature . It has a density of 1.0±0.1 g/cm3 . The boiling point is 457.5±34.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 69.0±0.8 kJ/mol . The flash point is 230.1±19.8 °C .

Scientific Research Applications

Synthesis and Industrial Applications

Trans-4-Ethyl-4'-(4-Propylcyclohexyl)-1,1'-Biphenyl is a compound of interest in various industrial applications, particularly in the synthesis of materials for liquid crystal displays (LCDs). A study by Wu et al. (2022) explored the efficient synthesis of cis-4-Propylcyclohexanol, a crucial intermediate for producing trans-2-(4-propylcyclohexyl)-1,3-propanediol, widely used in LCD manufacture. They achieved a green production method at an industrial scale, highlighting the relevance of these compounds in the LCD industry (Wu et al., 2022).

Liquid Crystal Research

Research into the dielectric properties of anisotropic solutions containing structurally similar dipolar solutes, including derivatives of trans-4-Ethyl-4'-(4-Propylcyclohexyl)-1,1'-Biphenyl, has been conducted. Toriyama et al. (1996) investigated these interactions in a nonpolar nematic liquid crystal solvent. Their findings contribute to understanding the fundamental properties of liquid crystals used in various electronic displays (Toriyama et al., 1996).

Studies on Nematic Compounds

The mesomorphic and physical properties of a series of compounds related to trans-4-Ethyl-4'-(4-Propylcyclohexyl)-1,1'-Biphenyl have been studied by Takatsu et al. (1986). They prepared various nematic mixtures and analyzed their physical properties, contributing to the understanding of materials used in liquid crystal technology (Takatsu et al., 1986).

Chromatographic Separation Techniques

In the field of chemistry, Maddox and Lin (1999) developed high-performance liquid chromatographic methods for separating isomers of compounds structurally related to trans-4-Ethyl-4'-(4-Propylcyclohexyl)-1,1'-Biphenyl. Such methods are vital for purifying specific isomers for further research and industrial applications (Maddox & Lin, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-ethyl-4-[4-(4-propylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,14-17,19,21H,3-5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOALOUQODWWGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004823
Record name 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl

CAS RN

84540-37-4
Record name trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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